ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate
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Overview
Description
Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate is a complex organic compound that features a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate typically involves multi-step organic reactions. One possible route could involve the initial formation of the quinoline ring, followed by the introduction of the cyclohexyl group and the esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds would likely involve scalable synthetic routes that can be performed under controlled conditions. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions could be employed to replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature, solvent, and time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action for ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline derivatives or esters with comparable structures. Examples could be:
- Ethyl 2-cyclohexyl-3-quinolin-1(2H)-yl-3-oxopropanoate
- Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxobutanoate
Uniqueness
The uniqueness of ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate could lie in its specific structural features, such as the combination of the cyclohexyl group with the quinoline ring and the ester functionality. These features might confer unique chemical properties or biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H27NO3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-cyclohexyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C20H27NO3/c1-2-24-20(23)18(16-10-4-3-5-11-16)19(22)21-14-8-12-15-9-6-7-13-17(15)21/h6-7,9,13,16,18H,2-5,8,10-12,14H2,1H3 |
InChI Key |
RKJFWMJPNDFSLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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